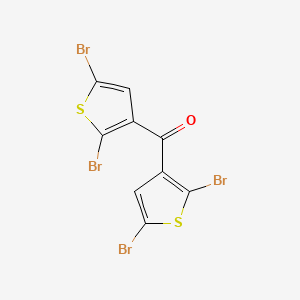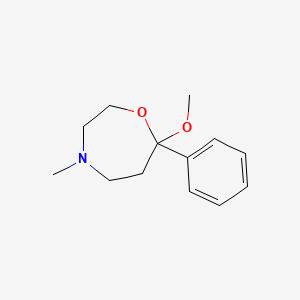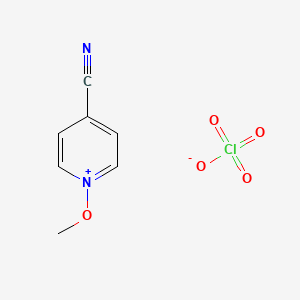
Pyridinium, 4-cyano-1-methoxy-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 4-cyano-1-methoxy-, perchlorate is a quaternary ammonium salt that belongs to the class of pyridinium compounds. These compounds are characterized by a pyridine ring in which the nitrogen atom is positively charged. The presence of the 4-cyano and 1-methoxy substituents, along with the perchlorate counterion, gives this compound unique chemical properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 4-cyano-1-methoxy-, perchlorate typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-cyano-1-methoxypyridine with an alkylating agent such as methyl iodide in the presence of a base. The resulting quaternary ammonium salt is then treated with perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of solvents, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridinium, 4-cyano-1-methoxy-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Substitution: Nucleophilic substitution reactions can occur at the 4-cyano or 1-methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium compounds .
Applications De Recherche Scientifique
Pyridinium, 4-cyano-1-methoxy-, perchlorate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridinium, 4-cyano-1-methoxy-, perchlorate involves its interaction with molecular targets such as enzymes and cellular membranes. The positively charged pyridinium ring can interact with negatively charged sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound can disrupt membrane integrity, leading to cell lysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyridinium, 4-cyano-1-methyl-, perchlorate
- Pyridinium, 4-cyano-1-ethyl-, perchlorate
- Pyridinium, 4-cyano-1-propyl-, perchlorate
Uniqueness
Pyridinium, 4-cyano-1-methoxy-, perchlorate is unique due to the presence of the methoxy group at the 1-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its methyl, ethyl, or propyl counterparts.
Propriétés
Numéro CAS |
54326-14-6 |
|---|---|
Formule moléculaire |
C7H7ClN2O5 |
Poids moléculaire |
234.59 g/mol |
Nom IUPAC |
1-methoxypyridin-1-ium-4-carbonitrile;perchlorate |
InChI |
InChI=1S/C7H7N2O.ClHO4/c1-10-9-4-2-7(6-8)3-5-9;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
OFIVQPOQLXZRPC-UHFFFAOYSA-M |
SMILES canonique |
CO[N+]1=CC=C(C=C1)C#N.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


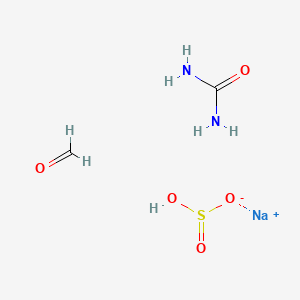
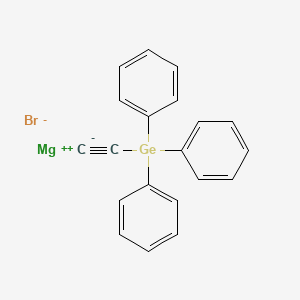
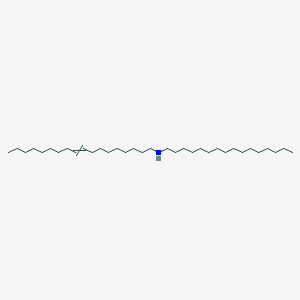
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
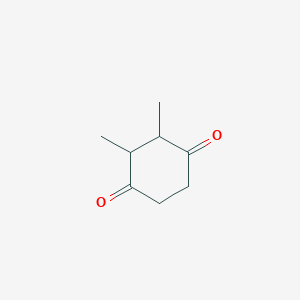

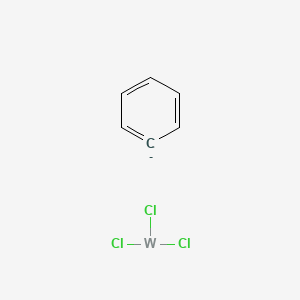

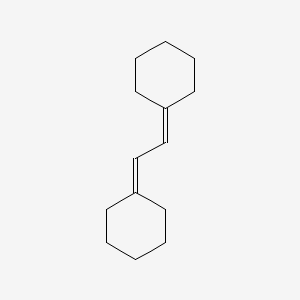
![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
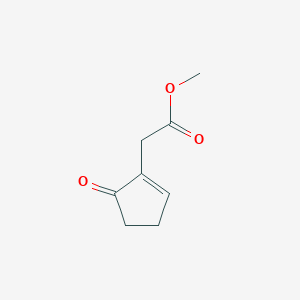
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
